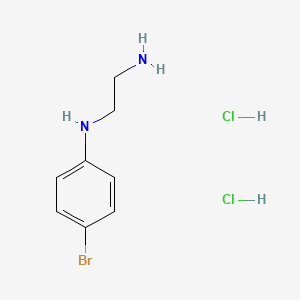
4-Chloro-1H-imidazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroimidazole with carbon dioxide in the presence of a base to form the carboxylic acid derivative. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted imidazoles
- Alcohol derivatives
- Carboxylate salts
Aplicaciones Científicas De Investigación
4-Chloro-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1H-imidazole-2-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the chlorine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- 4-Bromo-1H-imidazole-2-carboxylic acid
- 4-Fluoro-1H-imidazole-2-carboxylic acid
- 4-Methyl-1H-imidazole-2-carboxylic acid
Comparison: 4-Chloro-1H-imidazole-2-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to other halogenated or alkyl-substituted imidazole derivatives. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the carboxylic acid group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.
Propiedades
IUPAC Name |
5-chloro-1H-imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-6-3(7-2)4(8)9/h1H,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZHVQQDASRBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B8097423.png)

![2-Chloro-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8097441.png)


![6,7-dibromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8097459.png)
![3-[(4-tert-Butylphenyl)methyl]piperidine HCl](/img/structure/B8097468.png)







